

Comparison Guide: Ramucirumab vs. Standard Chemotherapy in Advanced Gastric Cancer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antiangiogenic agent 2

Cat. No.: B15141606

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This guide provides an objective comparison of the performance of the antiangiogenic agent Ramucirumab against standard chemotherapy alone in patients with advanced gastric or gastroesophageal junction adenocarcinoma.

Quantitative Data Summary

The efficacy of Ramucirumab has been evaluated in key clinical trials. The tables below summarize the quantitative data from the REGARD and RAINBOW trials, which were pivotal in its approval and adoption.

Table 1: Efficacy of Ramucirumab Monotherapy vs. Best Supportive Care (REGARD Trial)

Endpoint	Ramucirumab (n=238)	Placebo + Best Supportive Care (n=117)	Hazard Ratio (95% CI)	p-value
Overall Survival (OS)	5.2 months	3.8 months	0.776 (0.603–0.998)	0.047
Progression-Free Survival (PFS)	2.1 months	1.3 months	0.483 (0.376–0.620)	<0.001
Objective Response Rate (ORR)	3%	3%	-	1.00

| Disease Control Rate (DCR) | 49% | 23% | - | <0.001 |

Table 2: Efficacy of Ramucirumab + Paclitaxel vs. Placebo + Paclitaxel (RAINBOW Trial)

Endpoint	Ramucirumab + Paclitaxel (n=330)	Placebo + Paclitaxel (n=335)	Hazard Ratio (95% CI)	p-value
Overall Survival (OS)	9.6 months	7.4 months	0.807 (0.678–0.962)	0.017
Progression-Free Survival (PFS)	4.4 months	2.9 months	0.635 (0.536–0.752)	<0.001
Objective Response Rate (ORR)	28%	16%	-	0.0001

| Disease Control Rate (DCR) | 80% | 64% | - | <0.001 |

Experimental Protocols

Below are the detailed methodologies for the key clinical trials cited.

A. REGARD Trial Protocol

- Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.
- Patient Population: Patients with advanced or metastatic gastric or gastroesophageal junction adenocarcinoma who had progressed after first-line chemotherapy containing platinum or a fluoropyrimidine.
- Treatment Regimen:
 - Experimental Arm: Ramucirumab 8 mg/kg administered intravenously every 2 weeks.
 - Control Arm: Placebo administered intravenously every 2 weeks, plus best supportive care (BSC).

- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints: Progression-Free Survival (PFS), time to disease progression, objective response rate (ORR), and safety.
- Statistical Analysis: The primary analysis of OS was a log-rank test stratified by geographic region, time to progression on first-line therapy, and ECOG performance status.

B. RAINBOW Trial Protocol

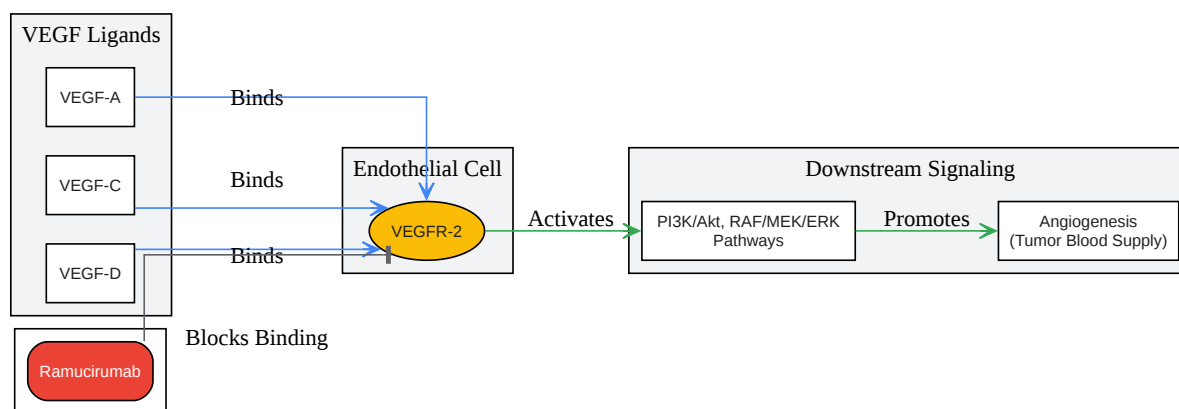
- Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.
- Patient Population: Patients with advanced or metastatic gastric or gastroesophageal junction adenocarcinoma who had progressed on or within 4 months after first-line chemotherapy containing platinum and a fluoropyrimidine.
- Treatment Regimen:
 - Experimental Arm: Ramucirumab 8 mg/kg intravenously on days 1 and 15 of a 28-day cycle, plus Paclitaxel 80 mg/m² on days 1, 8, and 15.
 - Control Arm: Placebo intravenously on days 1 and 15, plus Paclitaxel 80 mg/m² on days 1, 8, and 15 of a 28-day cycle.
- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints: Progression-Free Survival (PFS), objective response rate (ORR), and safety.
- Statistical Analysis: The primary efficacy endpoint of OS was analyzed using a stratified log-rank test.

Visualizations: Signaling Pathways and Workflows

Mechanism of Action: Ramucirumab

Ramucirumab is a human IgG1 monoclonal antibody that acts as a vascular endothelial growth factor (VEGF) receptor 2 antagonist. It binds to VEGFR-2, preventing the binding of its ligands

(VEGF-A, VEGF-C, and VEGF-D), thereby inhibiting the activation of downstream signaling pathways involved in angiogenesis.

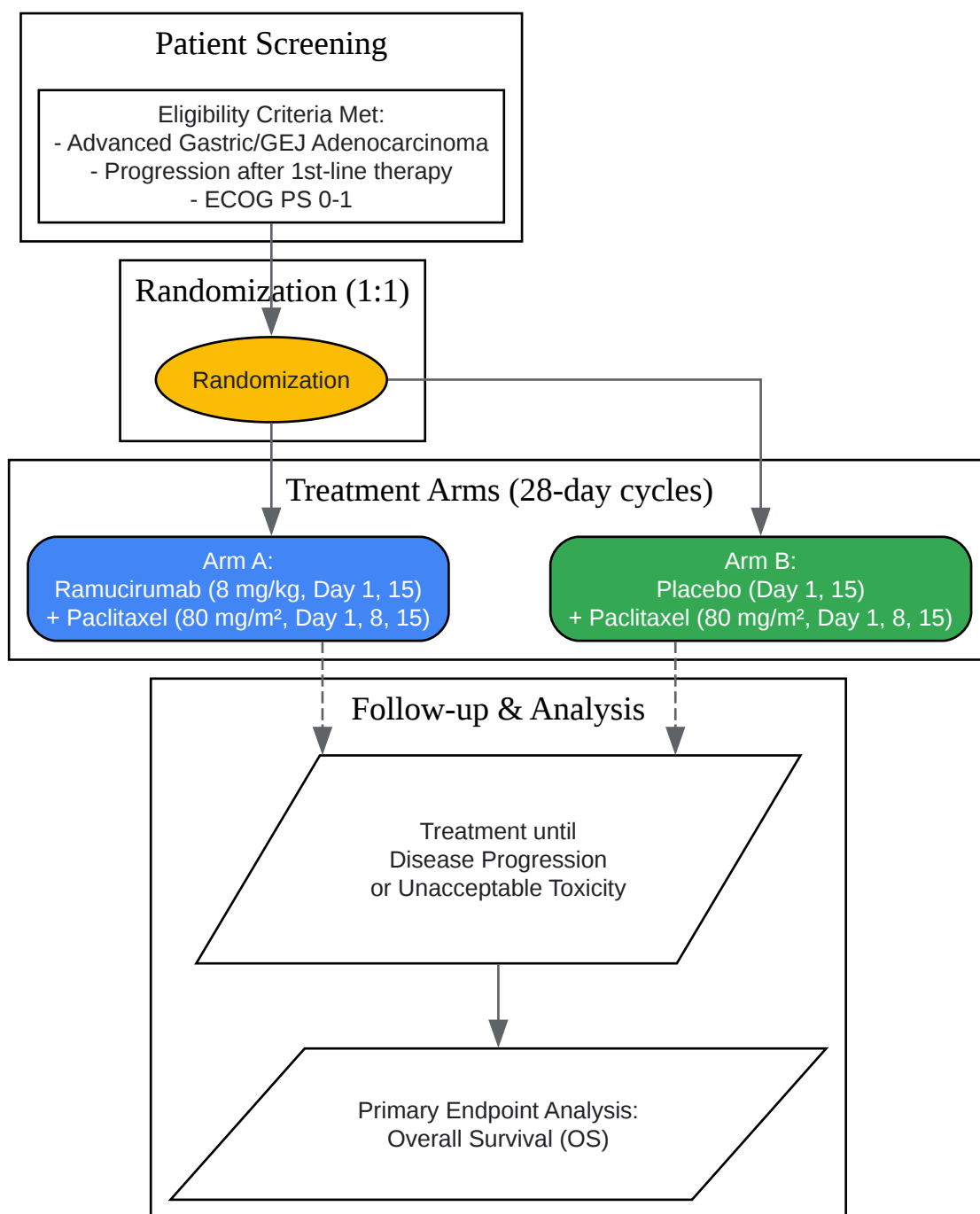


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Caption: Mechanism of Action of Ramucirumab in blocking angiogenesis.

Experimental Workflow: RAINBOW Trial

The diagram below illustrates the patient journey and experimental workflow for the RAINBOW clinical trial.



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Caption: Workflow diagram for the RAINBOW Phase 3 clinical trial.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com